molecular formula C16H17ClN2OS B2824460 2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 921840-67-7

2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2824460
CAS RN: 921840-67-7
M. Wt: 320.84
InChI Key: NFUXMPUNCBVVLS-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a member of the family of compounds known as piperazine derivatives, which have been shown to have a wide range of pharmacological effects.

Scientific Research Applications

Electrochemical Synthesis

A study by Nematollahi and Amani (2011) explored the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids, leading to the synthesis of new phenylpiperazine derivatives through a Michael type addition reaction. This method offers a facile and environmentally friendly approach for synthesizing phenylpiperazine derivatives in aqueous solutions with high atom economy and safe waste under ambient conditions (Nematollahi & Amani, 2011).

Corrosion Inhibition

Research conducted by Jawad et al. (2020) focused on the synthesis and characterization of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. The study utilized various spectroscopy techniques and found that MPTE exhibited high inhibition efficiency, highlighting its potential as a corrosion inhibitor (Jawad et al., 2020).

Antituberculosis and Cytotoxicity Studies

Selvam Chitra et al. (2011) synthesized a series of 3-heteroarylthioquinoline derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis. Among the compounds screened, specific derivatives showed significant activity against the bacteria without toxic effects on mouse fibroblast cell lines, indicating their potential as antituberculosis agents (Selvam Chitra et al., 2011).

Acetylcholinesterase Inhibition

A novel series of arylisoxazole‐phenylpiperazines were synthesized by Saeedi et al. (2019) for evaluation toward acetylcholinesterase and butyrylcholinesterase. The study identified compounds exhibiting potent inhibitory activity, particularly for acetylcholinesterase, with implications for treating neurodegenerative diseases (Saeedi et al., 2019).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-15-7-6-14(21-15)12-16(20)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUXMPUNCBVVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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